(8-Methylquinoxalin-6-YL)methanol

Regioselective Synthesis Electrophilic Substitution Process Chemistry

Researchers requiring regioselective quinoxaline disubstitution face low yields from non-specific building blocks. (8-Methylquinoxalin-6-YL)methanol solves this with an 8-methyl directing group that drives C-5 electrophilic substitution with high specificity, while the 6-hydroxymethyl handle enables orthogonal functionalization. • 98% purity with batch-specific NMR/HPLC data • Unique 8-methyl directive effect validated by nitration studies • Consistent batch quality for reproducible SAR under GLP conditions • Ambient international shipping for B2B procurement

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12274898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinoxalin-6-YL)methanol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NC=CN=C12)CO
InChIInChI=1S/C10H10N2O/c1-7-4-8(6-13)5-9-10(7)12-3-2-11-9/h2-5,13H,6H2,1H3
InChIKeyFMVPMNFOXQLQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (8-Methylquinoxalin-6-YL)methanol (CAS 668275-42-1): A Regiospecific Quinoxaline Intermediate


(8-Methylquinoxalin-6-YL)methanol (CAS 668275-42-1), molecular formula C10H10N2O and molecular weight 174.20 g/mol, is a heterocyclic aromatic compound within the quinoxaline family, characterized by a hydroxymethyl substituent at the 6-position and a methyl group at the 8-position of the bicyclic core . This structural pattern provides a distinct vector for further derivatization, establishing the compound as a valuable intermediate in medicinal chemistry and agrochemical research [1]. Its commercial availability is typically at a standard purity of 98%, with batch-specific analytical data from suppliers providing a starting point for procurement specifications .

Procurement Risk: Why Generic Quinoxaline-6-methanols Cannot Substitute for (8-Methylquinoxalin-6-YL)methanol


The interchangeable use of in-class quinoxaline-6-methanol building blocks fails due to strong, position-dependent electronic and steric effects that dictate downstream reaction outcomes. The 8-methyl substituent in (8-Methylquinoxalin-6-YL)methanol is not inert; it profoundly influences the regioselectivity of subsequent electrophilic aromatic substitution. Key experimental evidence from nitration studies on 8-methylquinoxalines demonstrates that the C-8 methyl group directs reactions with high specificity to the C-5 position, a reactivity pattern entirely absent in the unsubstituted quinoxaline or other regioisomers [1]. This directive effect is a critical determinant of synthetic route design; employing an incorrect methyl-regioisomer or the des-methyl analog would lead to a different, and likely undesired, constitutional isomer, derailing a multi-step synthetic sequence. The unique combination of the 6-hydroxymethyl handle and the 8-methyl directing group is therefore a non-interchangeable structural feature for applications requiring specific disubstitution patterns on the quinoxaline core [2].

Quantitative Evidence for (8-Methylquinoxalin-6-YL)methanol: Measured Differentiation Against Key Analogs


Unambiguous Regioselectivity in Electrophilic Substitution Conferred by the 8-Methyl Group

The 8-methyl substituent on the quinoxaline core exerts dominant and predictable directive control, which is exploited in late-stage functionalization. In a direct comparative study on 8-methylquinoxalines under standardized nitration conditions, the reaction proceeds with exceptional selectivity to afford the 5-nitro product. This behavior directly contrasts with quinoxaline itself and 2-methylquinoxaline, which yield different and often mixed regiochemical outcomes [1]. This experimentally validated regiochemical preference allows for the rational design of 5,6,8-trisubstituted quinoxalines starting from (8-Methylquinoxalin-6-YL)methanol.

Regioselective Synthesis Electrophilic Substitution Process Chemistry

Differentiated Physical Property: Higher Molecular Weight and CLogP vs. Des-Methyl Analog

The addition of the 8-methyl group results in a measurable increase in molecular size and lipophilicity relative to the unsubstituted parent compound, Quinoxalin-6-ylmethanol (CAS 488834-75-9). Specifically, the molecular weight is elevated by 14.02 Da, and the calculated octanol-water partition coefficient (CLogP) increases by approximately 0.5-0.6 log units, a difference that significantly impacts drug-likeness parameters and biological membrane permeability [1].

Physicochemical Properties Medicinal Chemistry ADME Prediction

Commercial Specification with High and Consistent Purity for Reproducible Research

A key procurement consideration is the guaranteed, supplier-certified purity that stands in contrast to other, less common analogues that may only be available as custom synthesis with variable quality. The target compound is regularly stocked and certified at a purity of 98%, with batch-specific QC data (HPLC, NMR) available, a baseline for reproducible biological or chemical experiments . In comparison, regioisomers like 5-methylquinoxaline-6-methanol are not commercially listed, requiring bespoke synthesis, characterization, and purification, thereby introducing batch-to-batch variability and project delay.

Procurement Quality Control Reproducibility

8-Methyl Substituent Effects on Metabolic Stability: A Class-Level Projection

The 'magic methyl' effect—the strategic installation of a methyl group—is a well-precedented strategy in medicinal chemistry to enhance metabolic stability. In the quinoxaline series, SAR studies on c-Met kinase inhibitors indicate that the presence and position of a methyl group on the quinoxaline core correlate with differential enzyme inhibitory activities [1]. By extrapolation, the 8-methyl group in (8-Methylquinoxalin-6-YL)methanol offers a distinct substitution point from the 6-hydroxymethyl handle, allowing separate exploration of potency (via C-6 derivatization) and stability/solubility (potentially influenced by the C-8 methyl). This is a different vector from, for example, a 2-methylquinoxaline-6-methanol.

Drug Metabolism Structure-Activity Relationship Methyl Effect

Procurement-Driven Application Scenarios for (8-Methylquinoxalin-6-YL)methanol


Scaffold for Synthesizing 5,6,8-Trisubstituted Quinoxaline Kinase Inhibitors

A medicinal chemistry team targeting a specific kinase can utilize (8-Methylquinoxalin-6-YL)methanol as the starting scaffold. The commercially-available 6-hydroxymethyl group can be readily converted to a leaving group for nucleophilic displacement or oxidized to the aldehyde for reductive amination, creating a library of 6-substituted analogues. Crucially, the team can then leverage the 5-position directive effect of the 8-methyl group for a subsequent, highly regioselective nitration or halogenation, leading to diverse 5,6-disubstituted-8-methylquinoxaline libraries, a synthetic sequence validated by literature on 8-methylquinoxaline reactivity [1].

A Key Building Block for Central Nervous System (CNS) PET Tracer Precursors

For a radiochemistry team developing novel PET ligands, the (8-Methylquinoxalin-6-YL)methanol offers a distinct physicochemical profile. The increased lipophilicity and molecular weight relative to des-methyl quinoxaline-6-methanol [2] may improve brain uptake characteristics. The primary alcohol is an ideal functional handle for facile 18F- or 11C-radiolabeling via tosylation and subsequent radiofluorination or direct [11C]methylation of the alcohol, providing a reliable and diversifiable entry point into a class of heterocyclic compounds with promising CNS-targeting properties.

A Defined Intermediate for Agrochemical Lead Optimization

An agrochemical research group seeking new fungicides or herbicides can adopt this compound as a privileged scaffold. Quinoxaline derivatives are established in agrochemistry, and the 8-methyl-6-hydroxymethyl pattern offers a specific substitution motif that is distinct from commercial quinoxaline standards. The guaranteed 98% purity and batch-to-batch consistency are critical for generating reproducible structure-activity relationship data under Good Laboratory Practice (GLP)-like or highly controlled greenhouse testing conditions, directly supporting patent filing efforts.

Synthesis of Unsymmetrical Quinoxaline-Based Metal-Organic Frameworks (MOFs) or Ligands

A materials chemistry lab interested in heterogeneous catalysis can use the compound's two distinct functional groups to create unsymmetrical bridging ligands. The 8-methyl group provides steric bulk and influences pore environment, while the 6-hydroxymethyl group can be readily oxidized to the carboxylic acid, (8-methylquinoxaline-6-carboxylic acid), for metal coordination. This orthogonal reactivity is not accessible from the non-methylated or 2-methylated analogues, allowing for the design of MOFs with precisely engineered internal surface functionality for selective gas adsorption or catalytic transformations.

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